molecular formula C16H18BrNO3 B15230670 tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate

Katalognummer: B15230670
Molekulargewicht: 352.22 g/mol
InChI-Schlüssel: TYIAQXVSIVSTET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 3-position, a propionyl group at the 2-position, and a tert-butyl ester at the 1-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the propionyl group. The tert-butyl ester is then formed through esterification reactions. The reaction conditions often involve the use of specific reagents such as bromine, acetic acid, and tert-butyl alcohol under controlled temperatures and pH levels .

Analyse Chemischer Reaktionen

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The propionyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the propionyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but with the bromine atom at the 5-position.

    tert-Butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a pyrrole ring instead of an indole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C16H18BrNO3

Molekulargewicht

352.22 g/mol

IUPAC-Name

tert-butyl 3-bromo-2-propanoylindole-1-carboxylate

InChI

InChI=1S/C16H18BrNO3/c1-5-12(19)14-13(17)10-8-6-7-9-11(10)18(14)15(20)21-16(2,3)4/h6-9H,5H2,1-4H3

InChI-Schlüssel

TYIAQXVSIVSTET-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.